5-Iodo-1-isopropyl-4-nitro-1H-pyrazole
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Overview
Description
5-Iodo-1-isopropyl-4-nitro-1H-pyrazole: is a chemical compound with the molecular formula C6H8IN3O2 . It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 5-position, an isopropyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method includes the reaction of 1-isopropyl-4-nitro-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-iodo-1-isopropyl-4-nitro-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid or an aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Products like 5-azido-1-isopropyl-4-nitro-1H-pyrazole.
Reduction: 5-iodo-1-isopropyl-4-amino-1H-pyrazole.
Oxidation: 5-iodo-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry: 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 5-iodo-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Iodo-1-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
1-Methyl-3-propyl-4-nitro-1H-pyrazole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is unique due to the combination of its substituents. The presence of the isopropyl group at the 1-position and the iodine atom at the 5-position provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H8IN3O2 |
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Molecular Weight |
281.05 g/mol |
IUPAC Name |
5-iodo-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 |
InChI Key |
KLMHRTFLNWJUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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